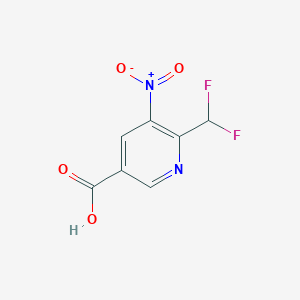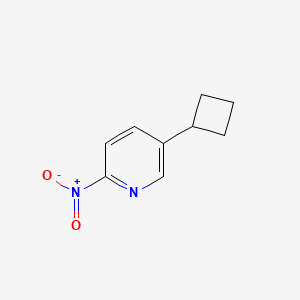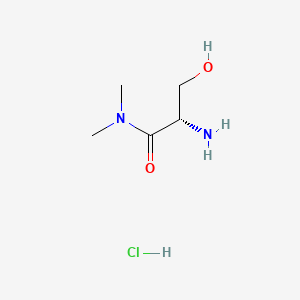
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a hydroxyl group, and a dimethylated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide: Lacks the hydrochloride component but shares similar structural features.
(2S)-2-amino-3-hydroxypropanamide: Similar backbone but without the dimethylation.
Uniqueness
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and dimethylated amide groups
Properties
Molecular Formula |
C5H13ClN2O2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
PPONKCXGYDCKEE-WCCKRBBISA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CO)N.Cl |
Canonical SMILES |
CN(C)C(=O)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


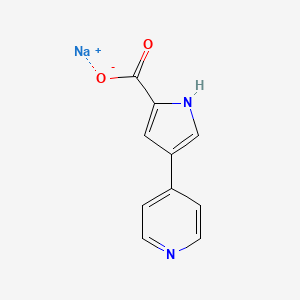

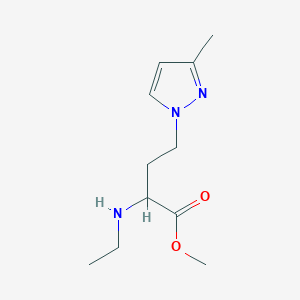

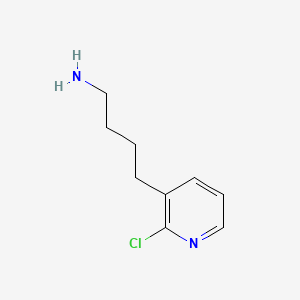
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

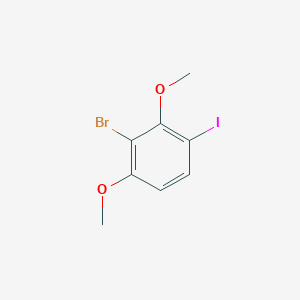
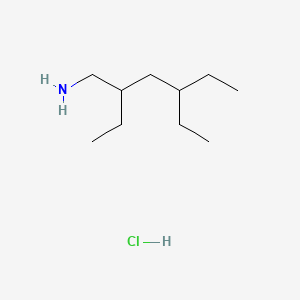
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
